1-(3-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(3-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a compound with significant potential in various scientific fields. Known for its unique chemical structure, it consists of pyrimidine and pyridazinyl groups, which may contribute to its diverse biological and chemical properties.
Preparation Methods
Synthetic routes and reaction conditions: The preparation of 1-(3-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. Common steps include the formation of the pyrimidine core, followed by the attachment of the piperidine and pyridazinyl groups under controlled conditions.
Industrial production methods: In an industrial setting, the compound is synthesized using optimized conditions that ensure high yield and purity. Large-scale production might involve catalytic processes and the use of specialized equipment to manage reaction conditions such as temperature, pressure, and solvent systems.
Chemical Reactions Analysis
Types of reactions it undergoes: This compound is likely to undergo various organic reactions including oxidation, reduction, and substitution reactions.
Common reagents and conditions used in these reactions: Typical reagents may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogens. Reaction conditions would vary depending on the specific transformation required, but standard conditions include controlled temperature and pH.
Major products formed from these reactions: The products would depend on the reaction conditions and reagents. Oxidation could yield additional functional groups, reduction might simplify the structure, and substitution could introduce new substituents onto the core framework.
Scientific Research Applications
Chemistry: The compound can serve as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in developing novel materials or pharmaceuticals.
Biology: It may interact with biological macromolecules, making it useful in studying cellular processes or as a potential therapeutic agent.
Medicine: This compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural features.
Industry: In industrial applications, it might be used in the development of specialty chemicals, catalysts, or as a precursor in material science.
Mechanism of Action
The mechanism of action involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine and pyridazinyl groups could bind to active sites, modulating biological pathways. Understanding these interactions requires detailed biochemical studies to elucidate binding affinities and pathways.
Comparison with Similar Compounds
Comparison with other compounds: Compared to compounds like pyrimidine-2,4(1H,3H)-dione, the addition of the piperidine and pyridazinyl groups in 1-(3-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione enhances its chemical versatility and potential biological activities.
Similar compounds: Examples of similar compounds include pyrimidine derivatives like 5-fluorouracil and pyridazine derivatives such as cefazolin, both known for their significant biological activities. The addition of varying substituents can create a wide range of derivatives with unique properties.
This is a brief overview of this compound. Digging deeper into its synthesis, reactions, and applications can yield valuable insights for scientific and industrial advancements.
Properties
IUPAC Name |
1-[3-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-12-4-5-15(20-19-12)26-13-3-2-8-22(11-13)16(24)7-10-21-9-6-14(23)18-17(21)25/h4-6,9,13H,2-3,7-8,10-11H2,1H3,(H,18,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIKVLDFQLWQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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